molecular formula C20H29N3O5S B2814888 N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-62-9

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2814888
CAS RN: 872862-62-9
M. Wt: 423.53
InChI Key: DSZWBORXEWAMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CTOM, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. CTOM belongs to the class of oxalamide compounds and has been synthesized using various methods.

Scientific Research Applications

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) explores novel synthetic methods for producing di- and mono-oxalamides, which are structurally related to N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. These methods offer high yields and operational simplicity, indicating potential applications in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Molecular Structures and Interactions : Research by Lai et al. (2006) focuses on the molecular structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, revealing significant insights into the interactions and conformational behavior of such compounds. These findings can be crucial for understanding the properties of related compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Lai et al., 2006).

  • Development of New Heterocycles : A study by Sañudo et al. (2006) details the synthesis of new classes of cyclic dipeptidyl ureas, which have structural similarities to N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. These compounds hold potential for further exploration in medicinal chemistry (Sañudo et al., 2006).

  • Facile Synthesis of Functionalized Heterocycles : Research by Huang et al. (2019) demonstrates a straightforward approach to synthesizing functionalized 1,2-oxazinanes, closely related to the 1,3-oxazinan-2-yl group in N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This research opens doors to new applications in synthetic and medicinal chemistry (Huang et al., 2019).

  • Applications in Parallel Synthesis : A study by Bogolubsky et al. (2016) focuses on the parallel synthesis of N1,N2-substituted aliphatic oxamides, demonstrating a method that could be applicable to compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This method shows high success rates and moderate yields, indicating its potential utility in the synthesis of similar compounds (Bogolubsky et al., 2016).

  • Synthesis of Spirocyclic Oxazines : Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives, which are structurally related to the 1,3-oxazinan-2-yl group in N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This research provides insights into efficient synthesis methods for such compounds (Saikia et al., 2014).

  • Diastereoselective Synthesis of β-Amino Acids : Research by Sleebs and Hughes (2007) explores the use of 1,3-oxazinan-6-ones in the synthesis of β-amino acids, demonstrating the versatility of oxazinanones. This study is relevant for understanding the synthetic applications of compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Sleebs & Hughes, 2007).

properties

IUPAC Name

N'-cyclohexyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-15-8-10-17(11-9-15)29(26,27)23-12-5-13-28-18(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h8-11,16,18H,2-7,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZWBORXEWAMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.